molecular formula C9[13C]6H11I4NO4 B602735 L-Thyroxine-13C6 CAS No. 720710-30-5

L-Thyroxine-13C6

Cat. No. B602735
CAS RN: 720710-30-5
M. Wt: 782.83
InChI Key:
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Description

L-Thyroxine-13C6, also known as T4-13C6, is a major thyroid hormone that serves critical physiological roles in humans, such as growth and development . Its 13C6-labeled compound is used as a qualitative/quantitative standard in MS-based experiments .


Synthesis Analysis

The synthesis of L-Thyroxine-13C6 involves a sensitive and specific LC-MS/MS analytical research method developed for the quantitation of thyroid hormones and their metabolites in serum . A Thermo Scientific™ TSQ Quantiva™ tandem mass spectrometer in positive and negative Electrospray mode and a Thermo Scientific™ Vanquish™ HPLC system were utilized . The synthesis of four 13C6-labeled THMs, T0-13C6, 3,5-T2-13C6, TA3-13C6, TA4-13C6, was described .


Molecular Structure Analysis

The molecular formula of L-Thyroxine-13C6 is 13C6 C9 H11 I4 N O4 and its molecular weight is 782.83 .


Physical And Chemical Properties Analysis

Thyroid hormones are a diverse group of biologically active compounds and include thyroxine (T4), which is suited for rapid analysis of multiple analytes of similar and different structures and physicochemical properties .

Scientific Research Applications

Quantitative Analysis of Thyroid Hormones

L-Thyroxine-13C6 is used in the quantitative analysis of thyroid hormones and their metabolites . This includes thyroxine (T4), 3,3’, 5-triiodothyronine (T3), 3,3’, 5’-triiodothyronine (rT3), 3,5-diiodothyronine (3,5-T2), 3,3’- diiodothyronine (3,3’-T2), 3-iodothyronine (T1), thyronine (T0), 3-iodothyronamine (T1AM), tetraiodothyroacetic acid (Tetrac), triiodothyroacetic acid (Triac), and diiodothyroacetic acid (Diac) .

Clinical Research

L-Thyroxine-13C6 is used in clinical research for the determination of hyper- or hypothyroidism and monitoring treatment with synthetic thyroid hormones . It helps in the detection and quantification of thyroid hormones and their metabolites .

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

L-Thyroxine-13C6 is used in LC-MS/MS analytical methods . It helps in demonstrating the chromatographic separation, detection, and quantification of thyroid hormones and their metabolites .

Certified Reference Material

L-Thyroxine-13C6 is a certified reference material . It is used in laboratories to ensure the accuracy and reliability of the instruments being used for analysis .

Gas Chromatography (GC)

L-Thyroxine-13C6 is suitable for gas chromatography (GC) . It is used as an internal standard in GC, which is a type of chromatography used in analytical chemistry for separating and analyzing compounds .

Liquid Chromatography (LC)

L-Thyroxine-13C6 is suitable for liquid chromatography (LC) . It is used as an internal standard in LC, another type of chromatography used in biochemistry and analytical chemistry .

Mechanism of Action

Target of Action

L-Thyroxine-13C6, also known as Levothyroxine, is a synthetic form of thyroxine, a major endogenous hormone secreted by the thyroid gland . The primary targets of L-Thyroxine-13C6 are the thyroid hormone receptors (THRs) located in nearly every cell of the body . These receptors play a crucial role in regulating gene expression and maintaining the body’s metabolic state .

Mode of Action

L-Thyroxine-13C6 interacts with its targets, the THRs, by binding to them . This binding changes the conformation of the ligand-binding domain of the THRs, favoring the recruitment of transcription coactivators on chromatin at the expense of corepressors . This interaction results in the regulation of gene expression, which in turn influences various physiological processes .

Biochemical Pathways

The action of L-Thyroxine-13C6 affects several biochemical pathways. One of the key pathways is the conversion of thyroxine (T4) into its active metabolite, triiodothyronine (T3), through a process called deiodination . This process is catalyzed by type 1 and type 2 iodothyronine deiodinases . T3 then exerts a broad spectrum of stimulatory effects on cell metabolism .

Pharmacokinetics

The pharmacokinetics of L-Thyroxine-13C6 involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, L-Thyroxine-13C6 is absorbed in the gastrointestinal tract . It is then distributed throughout the body, where it binds to the THRs in target cells . L-Thyroxine-13C6 is metabolized mainly in the liver, kidneys, brain, and muscles . The metabolites are excreted in the feces and urine .

Result of Action

The action of L-Thyroxine-13C6 at the molecular and cellular level results in a variety of physiological effects. It regulates protein, fat, and carbohydrate metabolism, and it influences the proper development and differentiation of all cells of the human body . In addition, it plays a crucial role in growth, neurodevelopment, carbohydrate and oxygen metabolism, and protein synthesis .

Action Environment

The action, efficacy, and stability of L-Thyroxine-13C6 can be influenced by various environmental factors. For instance, the presence of certain diseases such as fibromyalgia, liver disease, and chronic fatigue syndrome can increase the production of reverse T3, which inhibits the desirable conversion of thyroxine (T4) to T3 . Furthermore, the body’s nutritional status and the activity of the adrenergic nervous system can also impact the production and action of thyroid hormones .

Future Directions

Levothyroxine is used worldwide for replacement purposes in patients with primary or central hypothyroidism . It is also used at high doses for thyroid-stimulating hormone (TSH)-suppressive purposes in high-risk patients who underwent thyroidectomy for thyroid cancer, to decrease the risk of recurrence . Further studies should be conducted to verify these findings .

properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl](113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i15+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIIKFGFIJCVMT-XXOGGYJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11I4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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